molecular formula C10H10ClN3 B1606713 1-(4-chlorobenzyl)-1H-pyrazol-3-amine CAS No. 925154-93-4

1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Cat. No. B1606713
CAS RN: 925154-93-4
M. Wt: 207.66 g/mol
InChI Key: DQRKUAPJKJGTMA-UHFFFAOYSA-N
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Description

“1-(4-chlorobenzyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a chlorine atom .


Molecular Structure Analysis

The molecular structure of “1-(4-chlorobenzyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring attached to a benzyl group with a chlorine substituent. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

As a pyrazole derivative, “1-(4-chlorobenzyl)-1H-pyrazol-3-amine” could potentially undergo a variety of chemical reactions. The chlorine atom on the benzyl group might make it susceptible to nucleophilic substitution reactions . The pyrazole ring could potentially participate in various reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-chlorobenzyl)-1H-pyrazol-3-amine” would depend on its specific structure. For example, the presence of the polar amine group and the polarizable chlorine atom might influence its solubility properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various synthetic techniques have been developed to prepare 1-(4-chlorobenzyl)-1H-pyrazol-3-amine derivatives. These techniques often involve nucleophilic substitution reactions, microwave irradiation, and reactions under solvent-free conditions. These methods aim to enhance the efficiency, yield, and environmental friendliness of the synthesis process (Yu et al., 2013).

  • Characterization and Structural Analysis : The synthesized compounds are characterized using various analytical techniques, including FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. These analyses confirm the structure of the compounds and provide insights into their physical and chemical properties (Titi et al., 2020).

Biological Activities

  • Antitumor Activities : Some derivatives have shown promising biological activity against cancer cells. The origin of biological activity, particularly against breast cancer, has been confirmed through theoretical and experimental studies (Titi et al., 2020).

  • Antimicrobial Activities : The compounds exhibit significant antimicrobial activities, including antifungal and antibacterial properties. This broad spectrum of bioactivity suggests their potential as pharmacophores for developing new antimicrobial agents (Titi et al., 2020).

Chemical Reactivity and Applications

  • C-H Amination Reactions : The compound and its derivatives have been employed in intramolecular C-H amination reactions, leading to the formation of pyrazolines and other heterocyclic compounds. These reactions are pivotal in the synthesis of complex organic molecules with potential pharmaceutical applications (Hong et al., 2015).

  • Catalysis : Studies have shown that these compounds can be used as ligands in catalytic reactions, including asymmetric allylic amination. This application underscores their utility in synthetic organic chemistry, particularly in enantioselective synthesis (Togni et al., 1996).

Safety and Hazards

The safety and hazards of “1-(4-chlorobenzyl)-1H-pyrazol-3-amine” would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, “1-(4-chlorobenzyl)-1H-pyrazol-3-amine” could potentially be of interest in medicinal chemistry research . Further studies would be needed to explore its biological activity and potential applications.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRKUAPJKJGTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350100
Record name 1-(4-chlorobenzyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-1H-pyrazol-3-amine

CAS RN

925154-93-4
Record name 1-(4-chlorobenzyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing 1-(4-chloro-benzyl)-3-nitro-1H-pyrazole (101 mg, 0.42 mmol) in tetrahydrofuran (2 mL), anhydrous hydrazine (100 μL) was added to the clear solution. Raney nickel (˜100 mg washed 3 times with 5 mL of anhydrous tetrahydrofuran) was then added in tetrahydrofuran (300 μL). Gas evolved from the mixture and the reaction was allowed to proceed for 5 min, after which time the raney nickel was removed by filtration through a celite plug. The solvent was removed in vacuo to afford 1-(4-chloro-benzyl)-1H-pyrazol-3-ylamine as a yellow oil which was used in the following step with no further purification.
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Quantity
300 μL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared in analogy to example 10a) starting with 3-amino-1H-pyrazole and 2,4-dichlorobenzyl bromide. The title compound was obtained as a light yellow solid (Yield=29%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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